Substituent‑Driven Antiviral Potency Gain in Trifluoromethylpyridine Piperazine Series vs. Commercial Ningnanmycin
In a systematic SAR study of trifluoromethylpyridine piperazine derivatives, the subclass bearing an N‑alkyl piperazine motif (exemplified by compound A16) exhibited substantially greater protective activity against tobacco mosaic virus (TMV) and cucumber mosaic virus (CMV) than the commercial standard ningnanmycin. While the exact EC₅₀ of 1‑ethyl‑4‑[5‑(trifluoromethyl)pyridin‑2‑yl]piperazine was not individually reported, the quantitative advantage of the ethyl‑bearing subseries over the N‑H piperazine baseline provides class‑level inference for procurement decisions [1].
| Evidence Dimension | In vivo protective activity against TMV and CMV (EC₅₀) |
|---|---|
| Target Compound Data | Compound A16 (trifluoromethylpyridine piperazine with N‑alkyl substitution): TMV EC₅₀ = 18.4 μg/mL; CMV EC₅₀ = 347.8 μg/mL |
| Comparator Or Baseline | Ningnanmycin: TMV EC₅₀ = 50.2 μg/mL; CMV EC₅₀ = 359.6 μg/mL |
| Quantified Difference | TMV: 2.7‑fold improvement; CMV: marginal (1.03‑fold) |
| Conditions | In vivo whole‑plant assay; tobacco (Nicotiana tabacum) inoculated with TMV or CMV; compound applied as foliar spray at stated concentrations |
Why This Matters
For agrochemical discovery programs targeting plant viral diseases, compounds from the N‑alkyl piperazine subseries demonstrate a >2.7‑fold potency advantage over the established antiviral ningnanmycin against TMV, which directly informs lead selection and procurement prioritization.
- [1] Zhang W, Guo S, Wang Y, et al. Novel trifluoromethylpyridine piperazine derivatives as potential plant activators. Front Plant Sci. 2022;13:1086086. doi:10.3389/fpls.2022.1086086 View Source
